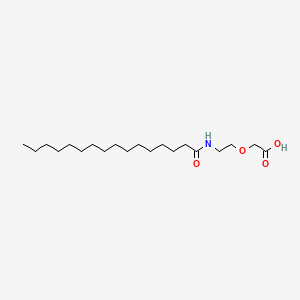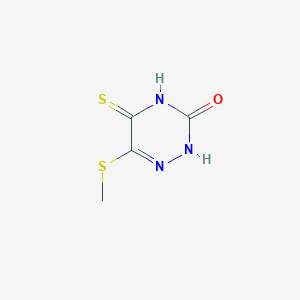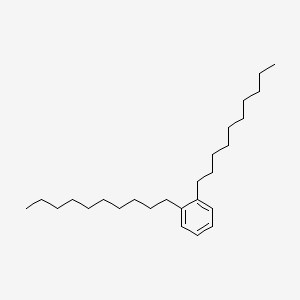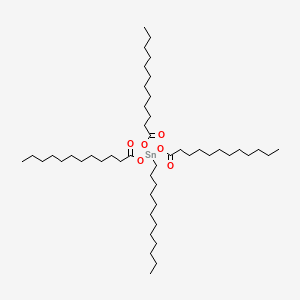
Dodecyltris(lauroyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyltris(lauroyloxy)stannane is an organotin compound with the molecular formula C48H94O6Sn and a molecular weight of 885.957 g/mol . It is a member of the organotin family, which are compounds containing tin-carbon bonds. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecyltris(lauroyloxy)stannane typically involves the reaction of tin tetrachloride with lauric acid in the presence of a base. The reaction proceeds through the formation of intermediate tin esters, which are then converted to the final product by further reaction with dodecyl alcohol . The reaction conditions generally include:
Temperature: Around 100-150°C
Solvent: Organic solvents like toluene or xylene
Catalyst: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyltris(lauroyloxy)stannane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to lower oxidation states of tin.
Substitution: Undergoes nucleophilic substitution reactions where the lauroyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides, amines
Major Products
The major products formed from these reactions include various organotin oxides, halides, and substituted organotin compounds .
Wissenschaftliche Forschungsanwendungen
Dodecyltris(lauroyloxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Explored for its potential use in drug delivery systems and as a component in anticancer therapies.
Industry: Utilized in the production of polymers and as a stabilizer in PVC plastics.
Wirkmechanismus
The mechanism of action of dodecyltris(lauroyloxy)stannane involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets cell membranes and enzymes, causing oxidative stress and cell death . The pathways involved include the generation of reactive oxygen species and inhibition of key metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: Another organotin compound used as a radical reducing agent.
Dioctyltin dilaurate: Used as a catalyst in polymerization reactions and has lower toxicity compared to other organotin compounds.
Uniqueness
Dodecyltris(lauroyloxy)stannane is unique due to its specific structure, which provides distinct reactivity and stability. Its ability to act as both a catalyst and an antimicrobial agent sets it apart from other organotin compounds .
Eigenschaften
CAS-Nummer |
93857-17-1 |
|---|---|
Molekularformel |
C48H94O6Sn |
Molekulargewicht |
886.0 g/mol |
IUPAC-Name |
[di(dodecanoyloxy)-dodecylstannyl] dodecanoate |
InChI |
InChI=1S/3C12H24O2.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-9-11-12-10-8-6-4-2;/h3*2-11H2,1H3,(H,13,14);1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
COBQHCOQMZLUPS-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](OC(=O)CCCCCCCCCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




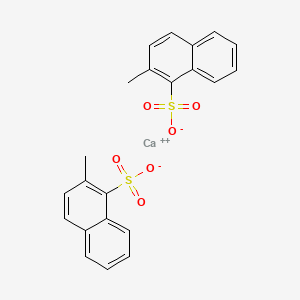
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
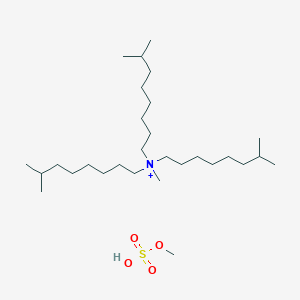
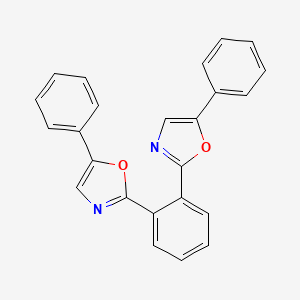
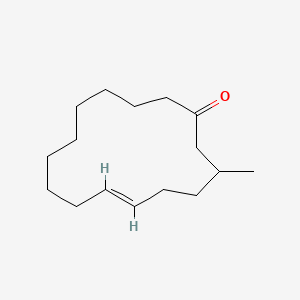

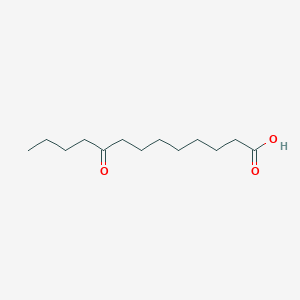
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
